molecular formula C12H15BrSZn B14876063 4-CyclohexylthiophenylZinc bromide

4-CyclohexylthiophenylZinc bromide

Cat. No.: B14876063
M. Wt: 336.6 g/mol
InChI Key: QNXIWNBOLPOUHA-UHFFFAOYSA-M
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Description

4-CyclohexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H15BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-CyclohexylthiophenylZinc bromide can be synthesized through the reaction of 4-cyclohexylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 4-cyclohexylthiophenyl bromide in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger reaction vessels and more controlled conditions to ensure high yield and purity. The process may include:

  • Use of high-purity reagents and solvents.
  • Controlled addition of zinc to the reaction mixture.
  • Continuous monitoring of reaction parameters such as temperature and concentration.
  • Purification of the final product through techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-CyclohexylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium catalysts, aryl halides, and bases like potassium carbonate.

    Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like THF or toluene.

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-CyclohexylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: Its derivatives may have potential therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-CyclohexylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Cyclohexylzinc bromide
  • Thiophenylzinc bromide

Comparison

4-CyclohexylthiophenylZinc bromide is unique due to the presence of both cyclohexyl and thiophenyl groups, which can impart different reactivity and selectivity compared to simpler organozinc compounds. This uniqueness makes it particularly valuable in the synthesis of complex molecules where specific functional groups are required.

Properties

Molecular Formula

C12H15BrSZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);cyclohexylsulfanylbenzene

InChI

InChI=1S/C12H15S.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h5-6,9-11H,1,3-4,7-8H2;1H;/q-1;;+2/p-1

InChI Key

QNXIWNBOLPOUHA-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)SC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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